
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide (5-Br-N,N-DMBT-2-COOH) is an organic compound containing a bromine atom, a dimethylbenzothiophene ring, and a carboxylic acid group. It is a relatively new compound, first synthesized in 2019, and is of interest to scientists due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzothiophene derivatives, including those related to 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide, have been extensively studied for their synthesis and chemical properties. For example, methods for the synthesis of 2-amino-1-benzothiophenes, crucial intermediates in producing selective estrogen receptor modulators like Raloxifene, have been developed. These methods include multi-step syntheses from thiosalicylic acid, reactions of 1-benzothiophen-2-ylmagnesium chloride, and palladium-catalyzed reactions (Petrov, Popova, & Androsov, 2015). Additionally, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been explored, demonstrating specific mechanisms and reduction products vital for further chemical applications (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Pharmaceutical Applications
Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for developing new antimalarial drugs. These compounds exhibit potent inhibitory activity and specific binding kinetics, making them potential candidates for antimalarial therapy (Banerjee et al., 2011). Another study further supports the potential of bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium asexual blood stages, highlighting their efficacy in vitro and in vivo (Banerjee, Kapoor, Surolia, & Surolia, 2011).
Analytical Chemistry
In analytical chemistry, fluorescent derivatization of carboxylic acids has been achieved using benzamide derivatives, enhancing the sensitivity and convenience of fluorescence HPLC methods for determining carboxylic acids. This advancement opens new avenues for analyzing and detecting carboxylic acid moieties in various compounds (Narita & Kitagawa, 1989).
Material Science and Nanotechnology
The design and self-assembly of bifunctional molecules like 5-bromo-2-hexadecyloxy-benzoic acid have been studied, showing different nanoarchitectures based on cooperative and competitive intermolecular halogen and hydrogen bonds. These findings are crucial for developing new nanomaterials and understanding molecular interactions at the nanoscale (Wu et al., 2017).
Propiedades
IUPAC Name |
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCOOALILINGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324748 |
Source


|
| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
CAS RN |
439107-96-7 |
Source


|
| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxadispiro[2.0.34.33]decane](/img/structure/B2855527.png)
![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)
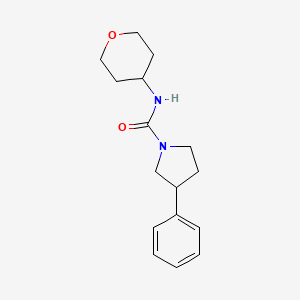
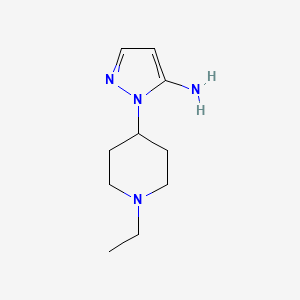
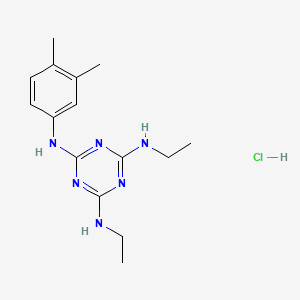
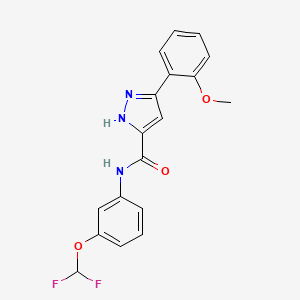

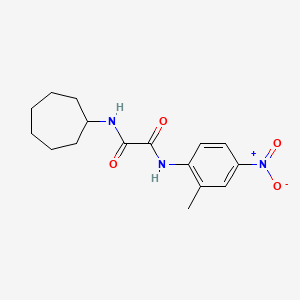
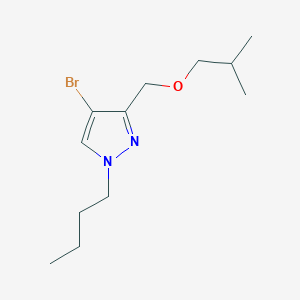

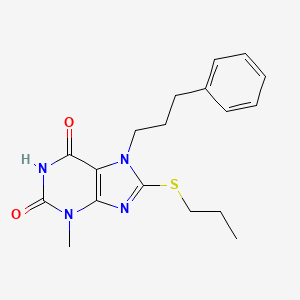
![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)
![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)
